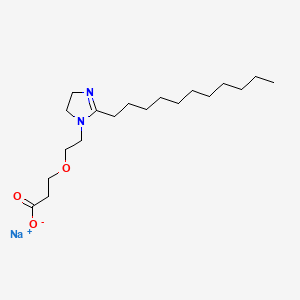
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt is a synthetic compound that belongs to the class of imidazolines. It is characterized by the presence of a carboxyethoxyethyl group, an undecyl chain, and an imidazoline ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt typically involves the reaction of undecylamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the imidazoline ring. The final step involves the introduction of the sodium salt by reacting the imidazoline with sodium hydroxide. The reaction conditions generally include:
Temperature: Moderate heating (50-70°C)
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification steps: Including filtration, crystallization, and drying to obtain the pure sodium salt form
化学反応の分析
Types of Reactions
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can lead to the formation of amines
Substitution: Nucleophilic substitution reactions can occur at the imidazoline ring
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like lithium aluminum hydride or sodium borohydride
Solvents: Polar solvents like water, ethanol, or acetonitrile
Major Products
Oxidation: Produces carboxylic acids and other oxidized derivatives
Reduction: Leads to the formation of primary or secondary amines
Substitution: Results in various substituted imidazolines depending on the nucleophile used
科学的研究の応用
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions
Biology: Employed in the study of cell membranes and as a component in buffer solutions
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent
Industry: Utilized in the formulation of detergents, cleaners, and personal care products
作用機序
The mechanism of action of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and function. It can also interact with proteins, affecting their structure and activity. The molecular targets include:
Lipid bilayers: Disrupting membrane integrity
Proteins: Modifying protein conformation and function
類似化合物との比較
Similar Compounds
- 1-(Carboxymethoxyethyl)-2-undecyl-2-imidazoline sodium salt
- 1-(Carboxyethoxyethyl)-2-dodecyl-2-imidazoline sodium salt
- 1-(Carboxyethoxyethyl)-2-decyl-2-imidazoline sodium salt
Uniqueness
1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. Compared to similar compounds, it offers:
- Enhanced surfactant properties : Due to the optimal chain length
- Greater stability : In various pH and temperature conditions
- Versatility : In a wide range of applications from industrial to biomedical fields
特性
CAS番号 |
61901-02-8 |
|---|---|
分子式 |
C19H35N2NaO3 |
分子量 |
362.5 g/mol |
IUPAC名 |
sodium;3-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate |
InChI |
InChI=1S/C19H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-18-20-13-14-21(18)15-17-24-16-12-19(22)23;/h2-17H2,1H3,(H,22,23);/q;+1/p-1 |
InChIキー |
WMHNQWNEMSMZOX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)
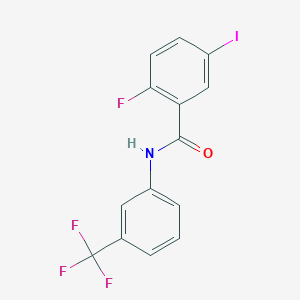

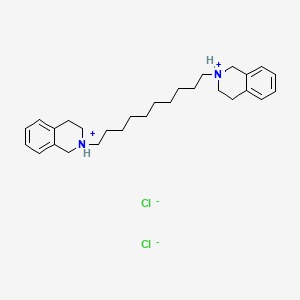
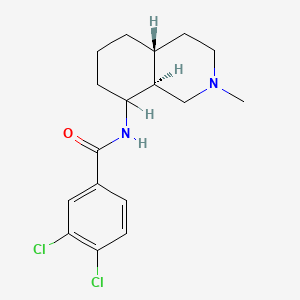
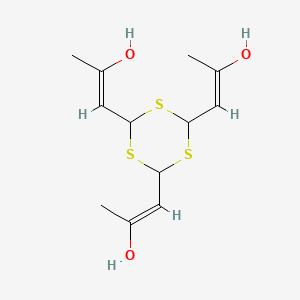

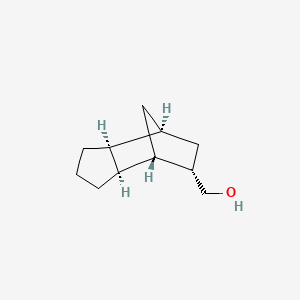
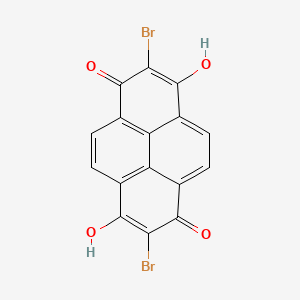
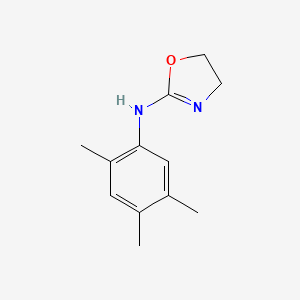

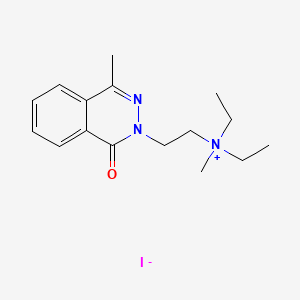
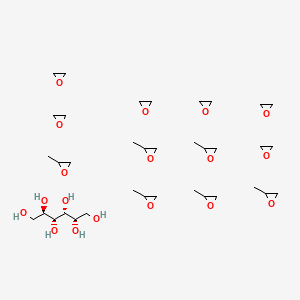
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
